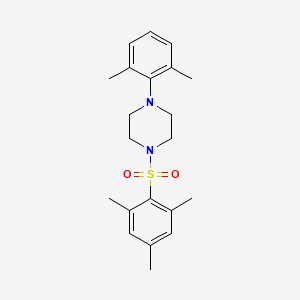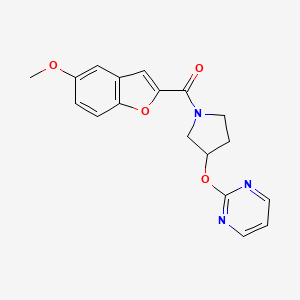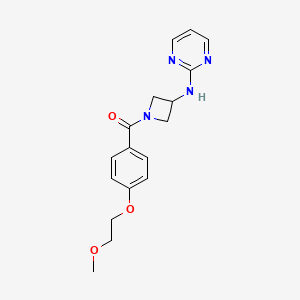
1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including reactions with halogenated compounds and subsequent modifications. For instance, a related compound was synthesized through a reaction involving 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and chloromethylated oxadiazoles, highlighting the intricate steps required to achieve the desired structural complexity (Wang et al., 2004); (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by intramolecular interactions and specific geometric arrangements. Weak intramolecular C—H⋯N interactions and crystal packing stabilized by weak intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and a C—H⋯π interaction have been observed, demonstrating the complexity of these molecules' spatial arrangement (Wang et al., 2004).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, leading to the formation of new compounds with distinct properties. For example, reactions with chloro(chloromethyl)dimethylsilane and hexamethyldisilazane with N-methylamides of N′-organosulfonyl-2-amino acids resulted in new silacyclanes, showcasing the derivatives' reactivity and potential for further chemical transformations (Shipov et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallization behavior, and melting points, are essential for understanding their potential applications. While specific data on "1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine" was not found, related studies indicate the importance of crystal structure analysis and physical characterization in determining the compounds' suitability for various applications (Khedhiri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of these compounds in chemical syntheses and potential pharmaceutical applications. The formation of complexes and interaction with metals, as seen in some piperazine derivatives, highlights the versatility and utility of these compounds in developing new materials and drugs (Wirth et al., 2012).
Aplicaciones Científicas De Investigación
Antibacterial, Antifungal, and Anthelmintic Activities
A study detailed the synthesis and biological screening of derivatives related to 1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine, focusing on their antibacterial, antifungal, and anthelmintic properties. Some compounds exhibited significant activity in these areas, showing potential as agents in treating various infections and infestations (Khan et al., 2019).
Fingerprint Detection Applications
Interestingly, one of the synthesized compounds from the same study was found to have applications in latent fingerprint detection. This compound showed good adhesion properties and could be used to detect fingerprints on various surfaces, highlighting its potential in forensic science (Khan et al., 2019).
Antimicrobial and Antioxidant Activities
Another avenue of research involves the synthesis of novel derivatives that incorporate this compound structures, which have shown promising antimicrobial and antioxidant activities. These compounds could serve as leads for the development of new therapeutic agents with enhanced efficacy and safety profiles (Shroff et al., 2022).
Enzyme Inhibitory Activities
Compounds featuring the this compound motif have been evaluated for their ability to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are targets for the treatment of diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. Research has identified several compounds with significant inhibitory activities, suggesting their potential as therapeutic agents (Lolak et al., 2020).
Agricultural Applications
Research into derivatives of this compound has also extended into the agricultural sector. Some compounds have shown significant fungicidal activity against plant pathogens and herbicidal activity against certain weeds. These findings could lead to the development of new, more effective agrochemicals (Wang et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-13-18(4)21(19(5)14-15)26(24,25)23-11-9-22(10-12-23)20-16(2)7-6-8-17(20)3/h6-8,13-14H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSQVEQMNJSYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)
![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)

![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)
![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)
